

The Structural Elucidation of *cis*-5-Methyloxolane-2-carboxylic Acid: A Technical Overview

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Compound of Interest

Compound Name: *cis*-5-Methyloxolane-2-carboxylic acid

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The definitive structural analysis of ***cis*-5-methyloxolane-2-carboxylic acid**, a substituted tetrahydrofuran derivative of interest in medicinal chemistry and organic synthesis, relies on a combination of spectroscopic techniques and synthetic methodology. This technical guide provides an overview of the key experimental approaches and data interpretation required for the unambiguous determination of its molecular structure and stereochemistry. While a dedicated, publicly available comprehensive study on this specific molecule is not readily accessible, this guide synthesizes the established principles and expected data based on the analysis of analogous structures and foundational spectroscopic theory.

I. Synthetic Approach and Stereochemical Control

The synthesis of ***cis*-5-methyloxolane-2-carboxylic acid** necessitates a stereoselective approach to control the relative configuration of the methyl and carboxylic acid groups at positions 5 and 2 of the oxolane ring, respectively. A common strategy for achieving this *cis*-configuration involves the catalytic hydrogenation of a suitable precursor, such as 5-methylfuran-2-carboxylic acid.

Experimental Protocol: Catalytic Hydrogenation

- **Precursor Preparation:** 5-methylfuran-2-carboxylic acid is dissolved in a suitable solvent, typically ethanol or methanol.
- **Catalyst Addition:** A heterogeneous catalyst, such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃), is added to the solution.
- **Hydrogenation:** The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the furan ring is fully saturated.
- **Workup and Purification:** Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired **cis-5-methyloxolane-2-carboxylic acid**.

The stereoselectivity of this reaction is governed by the delivery of hydrogen from the less hindered face of the furan ring adsorbed onto the catalyst surface, generally favoring the formation of the cis isomer.

II. Spectroscopic Characterization

The elucidation of the structure of **cis-5-methyloxolane-2-carboxylic acid** is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The key to confirming the cis stereochemistry lies in the analysis of the coupling constants (J-values) between the protons at C2 and C5.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected NMR Data Summary

Assignment	¹ H Chemical Shift (ppm, expected)	¹³ C Chemical Shift (ppm, expected)	Key ¹ H NMR Splitting Patterns
-COOH	10.0 - 13.0 (broad singlet)	170 - 185	N/A
H-2	4.2 - 4.5	75 - 85	Doublet of doublets (dd)
H-3, H-4	1.8 - 2.2 (multiplets)	25 - 35	Complex multiplets
H-5	4.0 - 4.3	70 - 80	Multiplet
-CH ₃	1.2 - 1.4	20 - 25	Doublet (d)

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum of the synthesized compound.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description of Vibration
2500-3300	O-H of Carboxylic Acid	Broad, characteristic stretching
1700-1725	C=O of Carboxylic Acid	Strong, sharp stretching
1050-1150	C-O of Ether	Stretching

C. Mass Spectrometry (MS)

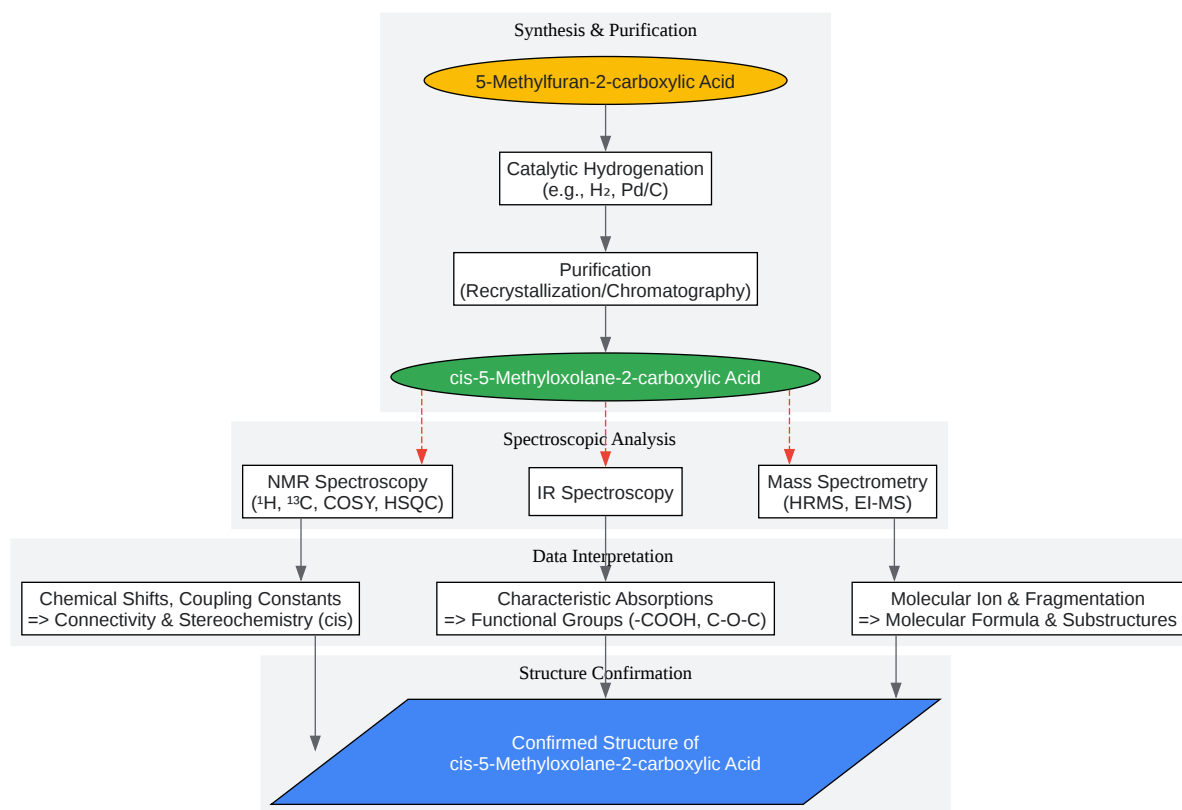
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrometry Data

Technique	Expected Observation
High-Resolution MS (HRMS)	The exact mass of the molecular ion $[M]^+$ or protonated molecule $[M+H]^+$, confirming the molecular formula $C_6H_{10}O_3$.
Electron Impact (EI) MS	A molecular ion peak and characteristic fragment ions corresponding to the loss of $COOH$, CH_3 , and other fragments of the oxolane ring.

III. Visualization of the Elucidation Process

The logical workflow for the structure elucidation can be visualized as follows:



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Caption: Workflow for the synthesis and structural elucidation of **cis-5-Methyloxolane-2-carboxylic acid**.

This comprehensive approach, combining stereoselective synthesis with detailed spectroscopic analysis, is essential for the unambiguous structural determination of **cis-5-methyloxolane-2-carboxylic acid**. The data and protocols outlined provide a foundational guide for researchers engaged in the synthesis and characterization of this and related heterocyclic compounds.

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